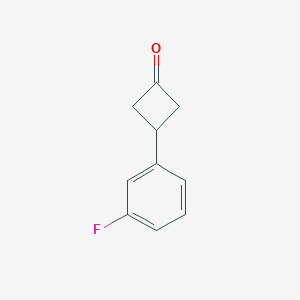

3-(3-Fluorophenyl)cyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNVADXYZQCCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303878 | |

| Record name | 3-(3-Fluorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080636-45-8 | |

| Record name | 3-(3-Fluorophenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Fluorophenyl)cyclobutanone synthesis pathway

<An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)cyclobutanone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound serves as a critical building block in modern medicinal chemistry. Its structurally constrained cyclobutane core, combined with the electronic influence of the meta-fluorine substituent, offers a sophisticated scaffold for designing potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a robust and widely adopted synthetic pathway to this key intermediate. We will explore the mechanistic underpinnings, strategic considerations, and detailed experimental protocols, offering field-proven insights to facilitate its synthesis in a research and development setting. This document is grounded in established chemical principles and authoritative literature to ensure scientific accuracy and reproducibility.

Introduction: The Strategic Value of the this compound Motif

The cyclobutane ring is a valuable structural motif in drug design, prized for its ability to impart conformational rigidity and provide a three-dimensional vector for substituent placement.[1] This allows for precise probing of protein binding pockets and optimization of drug-target interactions. The incorporation of a 3-fluorophenyl group introduces several advantageous properties. Fluorine, being the most electronegative element, can modulate the electronic character of the molecule, influencing its pKa and dipole moment. This can lead to enhanced binding affinity, improved metabolic stability, and better pharmacokinetic profiles.[2][3] Consequently, this compound is a sought-after intermediate in the synthesis of a diverse range of biologically active molecules.[3]

Retrosynthetic Analysis and Pathway Selection

Several synthetic strategies can be envisioned for the construction of this compound. Key approaches include [2+2] cycloadditions, ring expansions of cyclopropane derivatives, and intramolecular cyclizations.[4] A particularly effective and well-documented strategy involves a ring expansion pathway starting from the readily available 3-fluorophenylacetic acid.[2] This method, which leverages the Arndt-Eistert reaction followed by a Wolff rearrangement, is renowned for its reliability and scalability.[5][6]

Caption: Retrosynthetic analysis via the Arndt-Eistert/Wolff rearrangement pathway.

Featured Synthesis Pathway: Arndt-Eistert Homologation and Wolff Rearrangement

This powerful sequence transforms a carboxylic acid into its one-carbon homologated counterpart, proceeding through an α-diazoketone intermediate.[5][7] The key step is the Wolff rearrangement, which generates a highly reactive ketene that subsequently undergoes an intramolecular cyclization to form the desired cyclobutanone ring.[8][9]

Overall Synthetic Scheme

Caption: Key transformations in the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluorophenylacetyl Chloride

The synthesis commences with the activation of 3-fluorophenylacetic acid by converting it to the corresponding acid chloride.[7]

-

Expertise & Experience: Thionyl chloride (SOCl₂) is a cost-effective reagent for this transformation. The reaction is typically driven to completion by heating, and the volatile byproducts (SO₂ and HCl) are easily removed. For substrates sensitive to high temperatures or acidic conditions, oxalyl chloride with a catalytic amount of DMF in an inert solvent like dichloromethane (DCM) at room temperature offers a milder alternative. The crude acid chloride is often of sufficient purity to be used directly in the subsequent step.

Protocol:

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 3-fluorophenylacetic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

-

Heat the mixture to a gentle reflux (approx. 70-80°C) for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 3-fluorophenylacetyl chloride as an oil.

Step 2: Arndt-Eistert Reaction to Form the α-Diazoketone

This step involves the reaction of the acid chloride with diazomethane to furnish the α-diazoketone intermediate.[5][6]

-

Trustworthiness: Extreme caution must be exercised when handling diazomethane, as it is a toxic and potentially explosive gas. It is highly recommended to use an ethereal solution of diazomethane and perform the reaction behind a safety shield. The reaction is typically run at 0°C to control its exothermicity. Two equivalents of diazomethane are necessary, as the first equivalent reacts to form the diazoketone, and the second neutralizes the HCl byproduct.[10] Safer alternatives, such as (trimethylsilyl)diazomethane, can also be employed.[11]

Protocol:

-

Dissolve the crude 3-fluorophenylacetyl chloride (1.0 eq) in anhydrous diethyl ether (Et₂O) and cool the solution to 0°C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (2.2 eq) dropwise with efficient stirring.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Carefully quench any unreacted diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.

-

The resulting solution containing the crude α-diazoketone is typically used directly in the next step.

Step 3: Wolff Rearrangement and Cyclization

The final step is the metal-catalyzed Wolff rearrangement of the α-diazoketone to a ketene, which undergoes a spontaneous intramolecular cyclization to yield the target cyclobutanone.[8][9]

-

Authoritative Grounding: The Wolff rearrangement can be induced thermally, photochemically, or through metal catalysis.[9] Silver(I) oxide (Ag₂O) is a commonly used and effective catalyst for this transformation, promoting the reaction at moderate temperatures.[6][8] The rearrangement proceeds with the expulsion of dinitrogen gas and a 1,2-migration to form the ketene intermediate.[6] This highly electrophilic ketene is then trapped intramolecularly to form the strained four-membered ring.

Protocol:

-

To the ethereal solution of the crude α-diazoketone (1.0 eq), add a suspension of silver(I) oxide (0.1 eq) in Et₂O.

-

Heat the mixture to a gentle reflux. A steady evolution of nitrogen gas should be observed.

-

Maintain the reflux for 2-4 hours, monitoring the disappearance of the diazoketone by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Data Summary

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1 | SOCl₂ or (COCl)₂ | >95% (crude) | Reaction is performed in a fume hood; product is moisture-sensitive. |

| 2 | CH₂N₂ | 80-90% (crude) | Diazomethane is toxic and explosive. Use appropriate safety precautions. |

| 3 | Ag₂O, Δ | 65-80% | Monitor for steady nitrogen evolution. The reaction can be exothermic. |

| Overall | - | 50-70% | Purification by column chromatography is typically required for the final product. |

Conclusion

The synthesis of this compound via the Arndt-Eistert/Wolff rearrangement pathway is a robust and reliable method that provides access to this valuable building block from the inexpensive starting material, 3-fluorophenylacetic acid. While the use of diazomethane necessitates stringent safety protocols, the overall procedure is high-yielding and has been well-established in the field. This technical guide provides the foundational knowledge and practical steps required for the successful synthesis of this compound, empowering chemists in the pharmaceutical and agrochemical industries to leverage this important structural motif in their discovery and development programs.

References

-

Wikipedia. Wolff rearrangement. [Link]

-

Ueda, K., Igaki, M., & Toda, F. (1976). Wolff Rearrangement and 1,3-Dipolar Cycloaddition of 2-Diazo-3,4-bis(diphenylmethylene)cyclobutanone. Bulletin of the Chemical Society of Japan, 49(11), 3173-3176. [Link]

-

Yadav, R. N., Hossain, M. F., & Ghosh, S. (2023). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. ResearchGate. [Link]

-

Gagnon, D., & Tius, M. A. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

Organic Chemistry Portal. Wolff-Rearrangement. [Link]

-

Grokipedia. Arndt–Eistert reaction. [Link]

-

Chemistry LibreTexts. Arndt-Eistert reaction. (2023). [Link]

-

Chem-Station Int. Ed. Arndt-Eistert Synthesis. (2014). [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. Organic Syntheses Procedure. [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 9. Wolff-Rearrangement [organic-chemistry.org]

- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 11. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)cyclobutanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(3-Fluorophenyl)cyclobutanone, a fluorinated building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into the molecular structure, computed physical properties, and expected spectroscopic characteristics of the compound. By synthesizing data from established chemical databases and drawing parallels with structurally related analogs, this guide offers critical insights into the compound's lipophilicity, aqueous solubility, acidity, and spectral fingerprints. Furthermore, it outlines robust, field-proven analytical workflows for purity determination and structural confirmation, designed to meet the rigorous standards of pharmaceutical research and development. The causality behind experimental choices is explained, providing a practical framework for scientists working with this and similar molecular scaffolds.

Introduction to a Versatile Chemical Scaffold

The cyclobutane ring is a valuable structural motif in medicinal chemistry, prized for its ability to act as a rigid, three-dimensional scaffold that can orient substituents in precise vectors.[1][2] When incorporated into drug candidates, this strained ring system can confer unique conformational constraints, influencing binding affinity and metabolic stability. The introduction of a phenyl group at the 3-position creates a versatile intermediate, and further functionalization with fluorine leverages a cornerstone of modern drug design.

The strategic placement of fluorine atoms can profoundly alter a molecule's properties, including its metabolic fate, receptor binding affinity, and membrane permeability.[1][3] The 3-fluorophenyl substituent on the cyclobutanone core, as seen in the target molecule, is intended to modulate these characteristics. This guide serves to characterize the fundamental physicochemical properties that are critical for the effective application of this compound in synthetic and medicinal chemistry programs. General synthetic routes to access such 3-arylcyclobutanones often involve methodologies like [2+2] cycloadditions or palladium-catalyzed cross-coupling reactions.[4][5]

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(3-fluorophenyl)cyclobutan-1-one | [6] |

| CAS Number | 1080636-45-8 | [6] |

| Molecular Formula | C₁₀H₉FO | [6] |

| 2D Structure |  | PubChem |

Computed Physicochemical Properties: A Predictive Analysis

While experimental data for many properties of this compound are not extensively published, computational models provide reliable estimates that are invaluable for guiding experimental design and predicting behavior in biological systems.[6]

| Property | Computed Value | Significance in Drug Discovery |

| Molecular Weight | 164.18 g/mol | Well within the parameters of Lipinski's Rule of Five, suggesting potential for good oral bioavailability.[6] |

| XLogP3 (Lipophilicity) | 1.5 | Indicates moderate lipophilicity. This value is crucial as it suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for drug absorption.[6] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | A very low TPSA value, strongly predictive of high cell membrane permeability and potential for blood-brain barrier penetration.[6][7] |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits its ability to form certain hydrogen bonds, which can influence solubility and receptor interactions.[6] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors, providing potential interaction points with biological targets.[6] |

| Rotatable Bond Count | 1 | The low number of rotatable bonds indicates a rigid structure, which is often desirable for reducing the entropic penalty upon binding to a target.[6] |

Experimental Properties and Expert-Informed Estimations

4.1 Physical State, Melting, and Boiling Points Direct experimental data for the melting and boiling points of this compound are not available in the cited literature. However, we can infer its likely physical state by examining related compounds. The parent compound, cyclobutanone, is a liquid with a boiling point of 99-101°C.[8][9] The structurally similar analog, 3-(3-Chlorophenyl)cyclobutanone, is documented as a liquid.[10] Given these precedents, this compound is predicted to be a high-boiling liquid or a low-melting solid at standard temperature and pressure.

4.2 Solubility Based on its moderate calculated lipophilicity (XLogP3 = 1.5) and the presence of a significant nonpolar aromatic ring, this compound is expected to have low solubility in water.[6] Conversely, it is predicted to be readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF), which is typical for compounds of this nature.[11][12]

4.3 Acidity of α-Protons (pKa) The acidity of the protons alpha to the carbonyl group is a critical property influencing reactivity in base-catalyzed reactions. For the parent cyclobutanone, the pKa has been experimentally estimated to be in the range of 19.7–20.2.[13][14][15] The presence of the 3-fluorophenyl group is expected to have a modest acidifying effect on these α-protons. Although the substituent is not directly adjacent to the carbonyl, its electron-withdrawing inductive effect, transmitted through the cyclobutane ring and space, will slightly stabilize the resulting enolate anion. Therefore, the pKa of this compound is estimated to be slightly lower than that of cyclobutanone, likely in the range of 19-20.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and assessing the purity of a synthesized compound. The following sections describe the expected spectral features of this compound.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum is expected to be complex. It should feature signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the fluorophenyl ring, with splitting patterns influenced by both H-H and H-F coupling. A multiplet corresponding to the benzylic proton on the cyclobutane ring (CH -Ar) would likely appear between 3.0-4.0 ppm. The four methylene protons alpha to the carbonyl (–CH₂ –C=O) would present as complex multiplets in the aliphatic region (approx. 2.5-3.5 ppm).

-

¹³C NMR: The carbon spectrum will be distinguished by the carbonyl carbon signal, expected at a characteristic downfield shift of >200 ppm. Aromatic carbon signals will appear between ~110-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant. The aliphatic carbons of the cyclobutane ring will resonate further upfield.

-

¹⁹F NMR: As a fluorinated molecule, ¹⁹F NMR is a critical and highly sensitive technique for characterization.[16][17] A single resonance is expected for the fluorine atom on the phenyl ring, likely appearing as a complex multiplet due to coupling with neighboring aromatic protons. This technique is exceptionally useful for verifying the presence and purity of the fluorinated moiety.

5.2 Infrared (IR) Spectroscopy IR spectroscopy provides confirmation of key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of a strained four-membered ring ketone is expected around 1780-1790 cm⁻¹ . This is shifted to a higher frequency compared to less strained ketones (e.g., cyclohexanone, ~1715 cm⁻¹) due to the ring strain of the cyclobutanone core.[18][19]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring will be observed just below 3000 cm⁻¹.[20]

-

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.[19]

-

C-F Stretch: A strong absorption corresponding to the C-F bond stretch is expected in the 1000-1250 cm⁻¹ range.

5.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of 164.0637 Da.[6]

-

Fragmentation: Common fragmentation pathways for cyclobutanones include the characteristic cleavage to ethylene and a ketene. Therefore, fragmentation of the molecular ion may show losses corresponding to CO (28 Da) and C₂H₄ (28 Da).

Recommended Analytical Workflows

To ensure the quality and identity of this compound for research applications, a systematic analytical approach is required. The following workflows represent best practices in a drug development setting.

6.1 Protocol: Purity Determination by Reverse-Phase HPLC This protocol is designed to provide a robust assessment of compound purity. The choice of a C18 column is based on the compound's moderate polarity, while a gradient elution ensures good resolution of the main peak from potential impurities.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 254 nm (for the aromatic ring).

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

6.2 Workflow: Synergistic Structure Confirmation No single analytical technique is sufficient for absolute structure confirmation. A synergistic approach combining multiple spectroscopic methods is mandatory. This workflow ensures that the synthesized material matches the expected structure of this compound.

Conclusion

This compound is a chemical building block with physicochemical properties that make it highly attractive for applications in drug discovery and development. Its moderate lipophilicity, low polar surface area, and rigid conformational structure provide a promising starting point for the synthesis of novel therapeutic agents. This guide has consolidated computed data and expert-informed estimations to provide a detailed physicochemical profile. Furthermore, the outlined analytical workflows provide researchers with robust, validated methods for ensuring the quality and identity of this compound, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46941976, this compound. Retrieved from [Link].

-

Mykhailiuk, P. K. (2015). Synthesis of 3-fluorocyclobutane building blocks. ResearchGate. Retrieved from [Link].

-

Salaün, J., & Conia, J. M. (1988). Cyclobutanone. Organic Syntheses, Coll. Vol. 6, 324. Retrieved from [Link].

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link].

-

ChemBK. (2024). Cyclobutanecarbonitrile, 1-(3-fluorophenyl)-. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142963, 3-Phenylcyclobutanone. Retrieved from [Link].

-

Amyes, T. L., & Richard, J. P. (2011). Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain. The Journal of Organic Chemistry, 76(2), 380–390. Retrieved from [Link].

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. Retrieved from [Link].

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Request PDF. Retrieved from [Link].

-

Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 5(11), 1213–1217. Retrieved from [Link].

-

The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Retrieved from [Link].

-

Amyes, T. L., & Richard, J. P. (2010). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. ACS Figshare. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Cyclobutanone (CAS 1191-95-3). Retrieved from [Link].

-

ResearchGate. (n.d.). B3LYP/C infrared (IR) absorption spectrum of the cyclobutanone monomer. Retrieved from [Link].

-

Richard, J. P. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS. Retrieved from [Link].

-

NIST. (n.d.). Cyclobutanone. In NIST Chemistry WebBook. Retrieved from [Link].

-

Joyce, K., & McNeill, K. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(9), 4059–4068. Retrieved from [Link].

-

Chong, H.-L. (2003). Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones: Gibbs free energy for inversion of groups on nitrogen. RIT Scholar Works. Retrieved from [Link].

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

-

Joyce, K., & McNeill, K. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(9), 4059–4068. Retrieved from [Link].

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link].

-

Al-Zoubi, R. M. (2006). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate. Retrieved from [Link].

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. This compound | C10H9FO | CID 46941976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]

- 10. 3-(3-CHLOROPHENYL)CYCLOBUTANONE | 152714-08-4 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. CAS 1191-95-3: Cyclobutanone | CymitQuimica [cymitquimica.com]

- 13. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acs.figshare.com [acs.figshare.com]

- 15. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]

- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Navigating the Spectroscopic Landscape of 3-(3-Fluorophenyl)cyclobutanone: A Predictive and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, small, rigid scaffolds are of paramount importance for the design of novel therapeutics. The cyclobutane motif, in particular, offers a unique three-dimensional geometry that can effectively probe protein binding pockets. When functionalized with a fluorophenyl group, as in 3-(3-Fluorophenyl)cyclobutanone , the resulting molecule gains valuable properties, including altered metabolic stability, binding affinity, and bioavailability, largely due to the influence of the highly electronegative fluorine atom.

While the synthesis of such compounds is becoming increasingly accessible, a comprehensive public repository of their analytical data is not always readily available. This guide, therefore, serves as a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally analogous compounds, we provide a robust framework for the identification and characterization of this and similar molecules. This document is intended to be a practical resource for researchers, offering not only predicted spectral data but also a detailed methodology for the acquisition and analysis of high-quality NMR spectra.

Predicted NMR Spectroscopic Data of this compound

The following sections detail the predicted 1H, 13C, and 19F NMR spectra of this compound. These predictions are based on the analysis of substituent effects, spin-spin coupling principles, and comparison with experimental data for analogous compounds, such as 3-phenylcyclobutanone. It is crucial to note that these are predicted values and should be confirmed by experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The cyclobutane ring protons will present as a complex multiplet system due to their diastereotopic nature and mutual coupling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2', H-6' (Aromatic) | 7.35 - 7.25 | m | - | 2H |

| H-4' (Aromatic) | 7.05 - 6.95 | m | - | 1H |

| H-5' (Aromatic) | 7.15 - 7.05 | m | - | 1H |

| H-3 (Cyclobutane) | 3.60 - 3.40 | p | J ≈ 8.0 | 1H |

| H-2, H-4 (Cyclobutane) | 3.30 - 3.10 | m | - | 4H |

Causality behind Predictions:

-

Aromatic Protons: The fluorine substituent at the meta-position will influence the chemical shifts of the aromatic protons. Protons ortho and para to the fluorine will experience a slight shielding effect, while the proton ortho to the cyclobutanone substituent will be deshielded. The complex interplay of inductive and mesomeric effects will result in overlapping multiplets.

-

Cyclobutane Protons: The methine proton (H-3) is expected to be the most downfield of the aliphatic signals due to its proximity to the deshielding phenyl ring. It will likely appear as a pentet due to coupling with the four adjacent methylene protons. The methylene protons (H-2 and H-4) are diastereotopic and will present as a complex multiplet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, several signals in the aromatic region with C-F coupling, and aliphatic signals for the cyclobutane ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O (C-1) | 208 - 205 | - |

| C-3' (Aromatic) | 164 - 161 | ¹JCF ≈ 245 |

| C-1' (Aromatic) | 145 - 142 | ³JCF ≈ 8 |

| C-5' (Aromatic) | 131 - 128 | ³JCF ≈ 8 |

| C-6' (Aromatic) | 125 - 122 | ⁴JCF ≈ 3 |

| C-2' (Aromatic) | 115 - 112 | ²JCF ≈ 21 |

| C-4' (Aromatic) | 114 - 111 | ²JCF ≈ 22 |

| C-2, C-4 (Cyclobutane) | 50 - 47 | - |

| C-3 (Cyclobutane) | 35 - 32 | - |

Causality behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon of a cyclobutanone typically appears in the range of 205-210 ppm.[1]

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-3') will exhibit a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings. The chemical shifts are predicted based on the additivity rules for fluorine substitution on a benzene ring.

-

Cyclobutane Carbons: The methylene carbons (C-2, C-4) will be deshielded by the adjacent carbonyl group. The methine carbon (C-3) will be influenced by the attached phenyl ring.

Predicted ¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -112 to -115 | t |

Causality behind Predictions:

-

Chemical Shift: The chemical shift of fluorine in a fluorobenzene derivative is typically found in this region, referenced to CFCl₃.[2]

-

Multiplicity: The fluorine atom is expected to couple with the two ortho protons, resulting in a triplet, assuming similar coupling constants.

Methodology for NMR Data Acquisition and Analysis

To validate these predictions and obtain high-quality experimental data, the following protocols are recommended.

Experimental Protocol: NMR Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).

Experimental Protocol: NMR Instrument Setup and Acquisition

¹H NMR Acquisition:

-

Tuning and Shimming: Tune the ¹H probe and shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

¹³C NMR Acquisition:

-

Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

¹⁹F NMR Acquisition:

-

Tuning: Tune the probe to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width (e.g., 250-300 ppm) is recommended initially to locate the signal.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Data Processing and Interpretation

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the molecule. Analyze the multiplicities and coupling constants to confirm the assignments and elucidate the connectivity of the molecule. For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignment.

Visualizations

Molecular Structure and Numbering Scheme

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

-

PubChem. (n.d.). 3-Phenylcyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 3-(3-Fluorophenyl)cyclobutanone

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-(3-Fluorophenyl)cyclobutanone, a substituted cyclobutanone derivative, represents a class of compounds with significant potential in medicinal chemistry. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key functional group in pharmaceutical research. This guide provides an in-depth technical overview of two critical analytical techniques for the characterization of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental considerations, and expected spectral features, offering a comprehensive resource for researchers and scientists in the field.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR analysis is instrumental in confirming the presence of the key carbonyl (C=O) group of the cyclobutanone ring and the characteristic vibrations of the fluorinated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A robust and widely used method for obtaining the IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy. This technique requires minimal sample preparation and provides high-quality spectra.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of this compound directly onto the diamond ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Process the resulting spectrum to identify and label the key absorption bands.

-

Predicted Infrared Absorption Bands

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the cyclobutanone ring and the 3-fluorophenyl group. The predicted key absorption bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1785 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Strong |

| C-F | Stretch | ~1250 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Aromatic C-H | Out-of-plane bend | ~880, ~780 | Strong |

-

The Carbonyl Stretch: The C=O stretching vibration of a cyclobutanone is characteristically found at a higher wavenumber (~1785 cm⁻¹) compared to acyclic ketones or larger ring systems. This is due to the increased ring strain, which leads to a shorter and stronger C=C bond.[1]

-

Aromatic Vibrations: The presence of the 3-fluorophenyl group will give rise to several characteristic peaks. Aromatic C=C stretching vibrations are expected in the 1480-1600 cm⁻¹ region.[2] The C-F stretching vibration typically appears as a strong band in the 1200-1300 cm⁻¹ range.[2]

-

C-H Vibrations: Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclobutane ring will appear just below 3000 cm⁻¹. The substitution pattern on the benzene ring (meta-substitution) will influence the out-of-plane C-H bending vibrations, which are expected in the fingerprint region.

Mass Spectrometry: Unraveling the Molecular Structure through Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₀H₉FO, Molecular Weight: 164.18 g/mol [3]), electron ionization (EI) is a common technique that provides a reproducible fragmentation fingerprint.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

Gas chromatography is often coupled with mass spectrometry to separate the analyte from any impurities before it enters the mass spectrometer.

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Gas Chromatography:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Predicted Mass Fragmentation Pattern

The mass spectrum of this compound will be characterized by a molecular ion peak (M⁺˙) and several fragment ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

| m/z | Proposed Fragment Ion | Formation Mechanism |

| 164 | [C₁₀H₉FO]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [C₈H₅FO]⁺˙ | Loss of ethylene (C₂H₄) via retro [2+2] cycloaddition |

| 123 | [C₇H₄FO]⁺ | Loss of CH₂CO from M⁺˙ |

| 109 | [C₆H₄F]⁺ | Cleavage of the bond between the cyclobutane ring and the phenyl group |

| 96 | [C₆H₅F]⁺˙ | Rearrangement and cleavage |

| 70 | [C₄H₆O]⁺˙ | Cleavage of the bond between the phenyl group and the cyclobutane ring |

| 42 | [C₂H₂O]⁺˙ | Fragmentation of the cyclobutanone ring |

-

Molecular Ion: The molecular ion peak at m/z 164 should be observable, confirming the molecular weight of the compound.

-

Key Fragmentations:

-

A characteristic fragmentation of cyclobutanones is a retro [2+2] cycloaddition, leading to the loss of ethylene (28 Da). For this compound, this would result in a fragment at m/z 136.[4]

-

Another common fragmentation pathway for ketones is the loss of ketene (CH₂CO, 42 Da), which would produce a fragment at m/z 123.[4]

-

Cleavage of the C-C bond between the aromatic ring and the cyclobutane ring can lead to the formation of a fluorophenyl cation at m/z 109 and a cyclobutanone radical cation at m/z 70.

-

Further fragmentation of the cyclobutanone ring can produce a characteristic ion at m/z 42, corresponding to the ketene radical cation ([C₂H₂O]⁺˙).[4][5]

-

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.

Caption: A streamlined workflow for the IR and MS analysis of this compound.

Caption: Predicted electron ionization fragmentation pathway for this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. IR spectroscopy offers definitive confirmation of the key functional groups, particularly the strained carbonyl of the cyclobutanone ring. Mass spectrometry, through its detailed fragmentation analysis, confirms the molecular weight and provides invaluable structural insights. The methodologies and predicted spectral data presented in this guide serve as a foundational reference for researchers engaged in the synthesis, purification, and analysis of this and related compounds, ensuring the scientific integrity and progression of drug development programs.

References

-

Low Energy Electron Impact Ionization and Fragmentation: Cyclobutanone. Canadian Journal of Chemistry, 51(4), 624-626. [Link]

-

Fluorobenzene. Chemistry LibreTexts. [Link]

-

Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics, 47(11), 4042-4050. [Link]

-

Cyclobutanone. NIST WebBook. [Link]

-

This compound. PubChem. [Link]

Sources

synthesis of 3-aryl cyclobutanone derivatives

An In-depth Technical Guide to the Synthesis of 3-Aryl Cyclobutanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aryl cyclobutanone motif is a privileged scaffold in medicinal chemistry and natural product synthesis, offering a unique three-dimensional conformational profile that can lead to improved pharmacological properties.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental design, and provide detailed, actionable protocols for the modern synthetic chemist. The focus is on robust and versatile methodologies, including [2+2] cycloaddition reactions, transition-metal-catalyzed arylations, and innovative ring expansion strategies.

The Strategic Importance of the 3-Aryl Cyclobutanone Core

The cyclobutane ring, once considered a synthetic curiosity, is now a cornerstone in modern drug design.[2] Its rigid, puckered structure provides a defined orientation for substituents, allowing for precise interaction with biological targets.[2][3] The introduction of an aryl group at the 3-position further enhances its utility by enabling π-stacking interactions and serving as a vector for further functionalization. 3-Aryl cyclobutanone derivatives have emerged as key intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and bioactive natural products.[1][2] Their synthesis, therefore, is a topic of significant interest to the drug development community.

Key Synthetic Strategies

The construction of the strained four-membered ring of 3-aryl cyclobutanones can be achieved through a variety of elegant synthetic approaches. This guide will focus on three principal and highly effective strategies.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing the cyclobutane ring.[4][5] This approach involves the reaction of two two-carbon components to form the four-membered ring.

The mechanism of [2+2] cycloadditions can be either concerted or stepwise, often depending on the nature of the reactants and the reaction conditions (e.g., thermal or photochemical).[4] For the synthesis of 3-aryl cyclobutanones, key variants include:

-

Ketenes and Alkenes: The reaction of a ketene with an alkene is a powerful method for the synthesis of cyclobutanones.[6] Dichloroketene, generated in situ, is a common reagent for this transformation, followed by dehalogenation to yield the parent cyclobutanone.[7][8]

-

Photochemical Cycloadditions: Light-induced [2+2] cycloadditions offer a mild and efficient route to cyclobutanes.[4][9] For instance, the visible-light-driven cycloaddition of nitroalkenes with vinylpyridines can produce substituted nitrocyclobutanes, which can then be converted to the corresponding cyclobutanones.[9]

-

Allene-Alkene Cycloadditions: The cycloaddition of allenes with alkenes provides access to methylenecyclobutanes, which can be further functionalized to the desired cyclobutanones.[10][11]

Diagram 1: General Mechanism of [2+2] Cycloaddition of a Ketene with an Alkene

Caption: A simplified workflow of the [2+2] cycloaddition reaction.

This protocol is adapted from the work of Poisson and co-workers for the synthesis of dichlorocyclobutanones, which are versatile precursors to 3-aryl cyclobutanones.[8]

Materials:

-

Aryl-substituted alkene (e.g., styrene)

-

Trichloroacetyl chloride

-

Zinc dust

-

Anhydrous diethyl ether

Procedure:

-

To a stirred solution of the aryl-substituted alkene (1.0 eq) in anhydrous diethyl ether, add activated zinc dust (2.0 eq).

-

Slowly add a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2,2-dichlorocyclobutanone.

Note: The resulting dichlorocyclobutanone can be dehalogenated using zinc in acetic acid to provide the corresponding 3-aryl cyclobutanone.[7]

Rhodium-Catalyzed Asymmetric Arylation

For enantioselective synthesis, transition-metal catalysis offers powerful solutions. A notable example is the rhodium-catalyzed asymmetric arylation of cyclobutenone ketals.[1][12]

This method involves the 1,4-addition of an arylboronic acid to a cyclobutenone ketal, catalyzed by a chiral rhodium complex.[1][12] The reaction proceeds through an enantioselective carbometalation to form a cyclobutyl-rhodium intermediate, followed by β-oxygen elimination to yield an enantioenriched enol ether.[1][12] Subsequent hydrolysis of the enol ether and ketal furnishes the desired 3-aryl cyclobutanone.

Key Advantages:

-

High Enantioselectivity: The use of chiral ligands allows for excellent control over the stereochemistry of the product.[12]

-

Broad Substrate Scope: A wide range of functionalized arylboronic acids can be employed.[12]

-

Mild Reaction Conditions: The reaction typically proceeds at room temperature with short reaction times.[1][12]

Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Asymmetric Arylation

Caption: Rhodium-catalyzed asymmetric arylation cycle.

This protocol is based on the findings of the Lautens group.[1][12]

Materials:

-

Cyclobutenone ketal (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

[Rh(cod)Cl]₂ (2.5 mol%)

-

Chiral diene ligand (e.g., (R)-BINAP) (3.0 mol%)

-

Potassium hydroxide (2.0 eq)

-

1,4-Dioxane/water (10:1)

Procedure:

-

In a glovebox, combine [Rh(cod)Cl]₂ and the chiral ligand in a reaction vial.

-

Add 1,4-dioxane and stir for 10 minutes.

-

Add the cyclobutenone ketal, arylboronic acid, and an aqueous solution of potassium hydroxide.

-

Seal the vial and stir the mixture at room temperature for 15 minutes to 16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting enol ether by flash chromatography.

-

Hydrolyze the enol ether using a mild acid (e.g., oxalic acid in wet silica gel) to obtain the 3-aryl cyclobutanone.

Ring Expansion of Cyclopropanone Surrogates

Ring expansion strategies provide an alternative and often stereospecific route to cyclobutanones.[13] A notable example is the reaction of cyclopropanone surrogates with sulfur ylides.[13]

This method involves the addition of an unstabilized sulfoxonium ylide to a cyclopropanone equivalent (e.g., a 1-sulfonylcyclopropanol).[13] This is followed by a ring expansion to furnish the cyclobutanone. The reaction proceeds with a high degree of regio- and stereospecificity, allowing for the synthesis of enantioenriched 2,3-disubstituted cyclobutanones.[13]

Table 1: Comparison of Key Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| [2+2] Cycloaddition | Reaction of two 2-carbon units | Direct, versatile, well-established | Can have regioselectivity and stereoselectivity issues; some reagents are hazardous. |

| Rh-Catalyzed Arylation | Asymmetric 1,4-addition to cyclobutenone ketals | High enantioselectivity, broad scope, mild conditions | Requires multi-step synthesis of starting materials; catalyst can be expensive. |

| Ring Expansion | Expansion of a three-membered ring | High stereospecificity, access to enantioenriched products | Substrate-specific, may require synthesis of strained precursors. |

Purification and Characterization

The purification of 3-aryl cyclobutanone derivatives is typically achieved by column chromatography on silica gel.[14] Due to the potential for enolization, it is sometimes necessary to use a neutralized silica gel (e.g., by washing with a triethylamine solution) to prevent product degradation.[1]

Characterization is performed using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the cyclobutanone (typically around 1780 cm⁻¹).

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC or SFC: To determine the enantiomeric excess of chiral products.[12]

Applications in Drug Discovery

The 3-aryl cyclobutanone scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules.[2] For example, it can serve as a conformationally restricted isostere for more flexible linkers in drug candidates, potentially leading to increased binding affinity and improved metabolic stability.[2][11] Furthermore, the carbonyl group provides a handle for further derivatization, allowing for the rapid generation of compound libraries for screening.[13][15]

Conclusion

The is a dynamic and evolving field. The methodologies outlined in this guide, from classic [2+2] cycloadditions to modern asymmetric catalysis and ring expansion strategies, provide a powerful toolkit for accessing these important molecular scaffolds. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the development of even more efficient and selective methods for the synthesis of 3-aryl cyclobutanones will undoubtedly remain a key area of research.

References

-

Fries, A., et al. (2020). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 59(42), 18695-18700. [Link]

-

Hegedus, L. S., & Cross, J. (2005). Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3′-Epi-Cyclobut-A. The Journal of Organic Chemistry, 70(14), 5420-5425. [Link]

-

Wang, X., et al. (2021). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 19(3), 569-573. [Link]

-

Fries, A., et al. (2020). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 59(42), 18695-18700. [Link]

-

Gagnon, D., et al. (2022). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 61(32), e202205561. [Link]

-

Kabalka, G. W., et al. (2003). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Synthetic Communications, 33(10), 1691-1698. [Link]

-

Baire, B., et al. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. ACS Catalysis, 11(15), 9485-9491. [Link]

-

Das, S., et al. (2021). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 19(4), 819-824. [Link]

-

Conia, J. M., & Salaun, J. R. (1973). Cyclobutanone. Organic Syntheses, 53, 35. [Link]

-

Davies, H. M., & Lee, G. H. (2004). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 126(49), 15946-15947. [Link]

-

Li, A., et al. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry, 17, 1346-1367. [Link]

-

Kim, D. K., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(41), 14484-14487. [Link]

-

Gagnon, D., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9631-9706. [Link]

-

van der Heijden, R. A., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 26(23), e202300267. [Link]

-

Krumpolc, M., & Rocek, J. (1988). Cyclobutanone. Organic Syntheses, 66, 43. [Link]

-

Li, A., et al. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry, 17, 1346-1367. [Link]

-

Chai, G., et al. (2011). A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs. Journal of the American Chemical Society, 133(10), 3740-3743. [Link]

- CN103232340A. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Sidani, A., et al. (1974). A General Synthesis of Cyclobutanones from Olefins and Tertiary Amides: 3-Hexylcyclobutanone. Angewandte Chemie International Edition in English, 13(4), 267-268. [Link]

- US4028418A. (1977). Process for the preparation of cyclobutanones.

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Design and Synthesis of New Steroid-cyclobutanone Derivative. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1025. [Link]

-

Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 1-19. [Link]

-

D'Auria, M. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(11), 1464. [Link]

-

Johnson, J. W., et al. (2022). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 27(2), 516. [Link]

- CN103449994A. (2013). Purifying process of cyclobutanone.

-

D'hooghe, M., et al. (2004). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron, 60(21), 4623-4629. [Link]

-

Dong, V. M. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Meeting. [Link]

-

Poisson, J.-F., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2445-2457. [Link]

Sources

- 1. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.org [mdpi.org]

- 15. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: The Strategic Importance of the 3-Arylcyclobutanone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)cyclobutanone

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain lends it unique chemical reactivity, while its puckered, three-dimensional structure provides a rigid framework for orienting pharmacophoric groups in a defined spatial arrangement.[1][2] This conformational restriction is invaluable for optimizing ligand-receptor interactions and improving metabolic stability.[1]

The introduction of an aryl substituent at the 3-position, particularly a fluorinated phenyl group, further enhances the utility of the cyclobutanone core. The 3-(3-fluorophenyl) moiety can serve as a bioisosteric replacement for other groups, modulate lipophilicity and pKa, and engage in specific fluorine-protein interactions, making this compound (PubChem CID: 46941976) a highly sought-after building block for novel therapeutics.[3][4]

This guide provides an in-depth exploration of the principal synthetic methodologies for the formation of this compound. We will dissect the core mechanisms, provide field-proven experimental protocols, and discuss the strategic rationale behind each approach, equipping researchers and drug development professionals with the knowledge to effectively synthesize and utilize this valuable intermediate.

Part 1: The Workhorse Method: [2+2] Cycloaddition of Ketenes and Olefins

The [2+2] cycloaddition is arguably the most direct and widely employed strategy for constructing the cyclobutanone skeleton.[5] This method involves the reaction of a ketene or a ketene equivalent with an olefin. For the synthesis of our target molecule, this translates to the cycloaddition of a suitable ketene with 3-fluorostyrene.[6][7]

Mechanistic Underpinnings

The thermal [2+2] cycloaddition between a ketene and an olefin is a concerted, [π2s + π2a] cycloaddition, a process allowed by the Woodward-Hoffmann rules. The ketene approaches the olefin in a supra-antarafacial manner, where one component adds across the same face of its π-system while the other adds across opposite faces. This specific geometry is necessary to maintain orbital symmetry throughout the transition state.

Alternatively, the reaction can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate, especially in photochemical cycloadditions or with highly polarized reactants.[2][8] The choice between a concerted and stepwise pathway is influenced by the specific substrates, catalysts, and reaction conditions.

Below is a generalized workflow for this synthetic approach.

Caption: General workflow for cyclobutanone synthesis via [2+2] cycloaddition.

Causality in Experimental Design

-

Choice of Ketene Precursor: Dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc catalyst, is a common choice due to its high reactivity.[5] The resulting dichlorocyclobutanone can then be readily dehalogenated. Alternatively, keteniminium salts, generated from α-chloroenamines, offer excellent reactivity and control.[5][6] The choice is dictated by the desired scale, functional group tolerance, and downstream processing steps.

-

Solvent and Temperature: Non-polar aprotic solvents like diethyl ether or dichloromethane are typically used to prevent side reactions with the highly electrophilic ketene. Reactions are often run at low temperatures to control the exothermic cycloaddition and improve selectivity.

Experimental Protocol: Two-Step Synthesis via Dichloroketene

This protocol is a representative example based on established procedures for similar substrates.[5]

Step A: Synthesis of 2,2-dichloro-3-(3-fluorophenyl)cyclobutanone

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with activated zinc dust (2.0 eq) and anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 3-fluorostyrene (1.0 eq) and trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether.

-

Add the solution from the dropping funnel dropwise to the stirred zinc suspension over 2 hours, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Filter the mixture through a pad of Celite® to remove zinc salts.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dichlorocyclobutanone intermediate.

Step B: Dechlorination to this compound

-

In a round-bottom flask, dissolve the dichlorocyclobutanone intermediate (1.0 eq) in acetic acid.

-

Add activated zinc dust (3.0 eq) portion-wise, controlling any exotherm with an ice bath.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Carefully neutralize the combined organic layers by washing with saturated aqueous sodium bicarbonate until effervescence ceases.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or distillation to obtain this compound.

Part 2: Ring Expansion Strategies: The Tiffeneau-Demjanov Rearrangement

Ring expansion reactions provide an alternative and powerful route to cyclobutanones, often starting from more readily available cyclopropane precursors.[9] The Tiffeneau-Demjanov rearrangement is a classic example, involving the diazotization of a 1-aminomethyl-cycloalkanol followed by a carbon migration to form an expanded ring ketone.[10][11][12]

The Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism driven by the formation of a highly unstable primary carbocation and the relief of ring strain.[9][12]

-

Diazotization: The primary amine of the 1-(aminomethyl)cyclopropanol substrate reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[13]

-

Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a highly reactive primary carbocation adjacent to the cyclopropane ring.[10]

-

Ring Expansion: A carbon atom from the cyclopropane ring migrates to the carbocation center. This step is the core of the rearrangement. It is driven by two key factors: the formation of a more stable tertiary carbocation (stabilized by the adjacent hydroxyl group, forming an oxonium ion) and the release of the significant ring strain of the three-membered ring.[9]

-

Deprotonation: The resulting oxonium ion is deprotonated by a base (typically water) to yield the final cyclobutanone product.

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement for cyclobutanone formation.

Experimental Protocol: Tiffeneau-Demjanov Ring Expansion

This protocol assumes the availability of the 1-(3-fluorophenyl)-1-(aminomethyl)cyclopropanol starting material, which can be synthesized from 3-fluorobenzonitrile and a suitable cyclopropylating agent.

-

Dissolve 1-(3-fluorophenyl)-1-(aminomethyl)cyclopropanol (1.0 eq) in a mixture of water and acetic acid (e.g., 2:1 v/v) in a beaker or flask, and cool the solution to 0 °C in an ice bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amino alcohol solution over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC (staining with an appropriate agent like potassium permanganate) to confirm the consumption of the starting amine.

-

Extract the reaction mixture with dichloromethane (3x).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Part 3: Modern Approaches: Rhodium-Catalyzed Arylation

Transition metal catalysis offers a powerful and often highly selective modern alternative for C-C bond formation. Rhodium-catalyzed reactions, in particular, have been developed for the asymmetric arylation of cyclobutanone precursors, allowing for the enantioselective synthesis of chiral 3-arylcyclobutanones.[14]

Mechanistic Overview: A Catalytic Cycle

A common strategy involves the 1,4-addition of an arylboronic acid to a cyclobutenone derivative, often protected as a ketal.[14] The mechanism proceeds through a catalytic cycle involving the rhodium center.

-

Transmetalation: The active Rh(I) catalyst reacts with the (3-fluorophenyl)boronic acid in the presence of a base to form an aryl-rhodium(I) species.

-

Carbometalation: The aryl-rhodium(I) complex coordinates to the double bond of the cyclobutenone ketal substrate. This is followed by migratory insertion of the aryl group onto the double bond, forming a rhodium-enolate intermediate. This step is often stereodetermining, especially when using chiral ligands.

-

β-Hydride Elimination (or Protonolysis): The rhodium-enolate can undergo β-hydride elimination or be protonated during workup to release the 3-arylcyclobutanone product (after ketal hydrolysis) and regenerate a rhodium species that can re-enter the catalytic cycle.

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-arylation of a cyclobutenone.

Authoritative Insight: Why Transition Metal Catalysis?

The primary advantage of this approach is the potential for high enantioselectivity through the use of chiral ligands on the rhodium catalyst.[14] This is a critical feature for drug development, where single enantiomers are often required. Furthermore, these methods typically proceed under mild conditions and exhibit broad functional group tolerance, avoiding the harsh reagents used in more classical methods.[15] The causality behind success lies in ligand design; the steric and electronic properties of the ligand directly influence the coordination geometry and the facial selectivity of the aryl group addition, thereby controlling the stereochemical outcome.

Summary and Data Presentation

The choice of synthetic route depends heavily on the project's specific goals, including scale, cost, required stereochemistry, and available starting materials.

| Synthetic Strategy | Key Precursors | Core Mechanism | Pros | Cons |